molecular formula C9H11ClO2S B13012938 Methyl 4-chloro-5-propylthiophene-2-carboxylate CAS No. 1399656-69-9

Methyl 4-chloro-5-propylthiophene-2-carboxylate

Cat. No.: B13012938
CAS No.: 1399656-69-9
M. Wt: 218.70 g/mol
InChI Key: MYQOZXJFOCEWHE-UHFFFAOYSA-N
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Description

Methyl 4-chloro-5-propylthiophene-2-carboxylate is a thiophene derivative, a class of compounds known for their diverse applications in organic chemistry and material science. Thiophene derivatives are characterized by a five-membered ring containing one sulfur atom, which imparts unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-chloro-5-propylthiophene-2-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chloro-5-propylthiophene-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is becoming increasingly common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-chloro-5-propylthiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of methyl 4-chloro-5-propylthiophene-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but its structural similarity to other biologically active thiophene derivatives suggests potential interactions with proteins involved in inflammation and microbial growth .

Comparison with Similar Compounds

  • Methyl 4-chlorothiophene-2-carboxylate
  • Methyl 5-propylthiophene-2-carboxylate
  • Methyl 4-chloro-5-methylthiophene-2-carboxylate

Comparison: Methyl 4-chloro-5-propylthiophene-2-carboxylate is unique due to the presence of both a chloro and a propyl group on the thiophene ringCompared to its analogs, this compound may exhibit enhanced biological activity or different physical properties, making it a valuable target for further research .

Properties

CAS No.

1399656-69-9

Molecular Formula

C9H11ClO2S

Molecular Weight

218.70 g/mol

IUPAC Name

methyl 4-chloro-5-propylthiophene-2-carboxylate

InChI

InChI=1S/C9H11ClO2S/c1-3-4-7-6(10)5-8(13-7)9(11)12-2/h5H,3-4H2,1-2H3

InChI Key

MYQOZXJFOCEWHE-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=C(S1)C(=O)OC)Cl

Origin of Product

United States

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